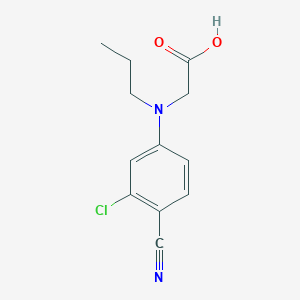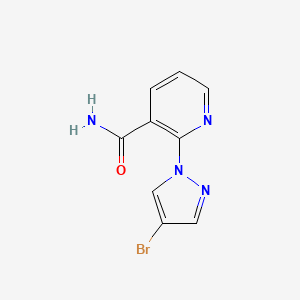
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, GSK503, and is a selective inhibitor of the protein BRD4. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
作用机制
The mechanism of action of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves the inhibition of the protein BRD4. BRD4 plays a crucial role in the regulation of gene expression, and its inhibition by GSK503 results in the downregulation of genes that are involved in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide are primarily related to its inhibition of BRD4. This inhibition results in the downregulation of genes that are involved in various disease processes, including cancer and inflammation. Additionally, GSK503 has been shown to reduce the formation of arterial plaques in animal models, suggesting that it may have potential applications in cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide in lab experiments is its specificity for the protein BRD4. This specificity allows for targeted inhibition of the protein, which can be useful in studying its role in various disease processes. However, one limitation of using GSK503 in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
未来方向
There are several future directions for research on 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide. One potential direction is the further investigation of its potential as a treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. Additionally, GSK503 has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, and further research in this area may be warranted. Another potential direction for future research is the investigation of the potential use of GSK503 in combination with other drugs, as it may have synergistic effects when used in combination with other inhibitors of gene expression.
合成方法
The synthesis of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves a multi-step process that begins with the reaction of 4-methyl-3-pyridyl isothiocyanate with 4-aminobenzoyl chloride. This reaction results in the formation of 4-methyl-3-pyridyl carbamoyl benzoic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminomethylbenzamide in the presence of a base to produce the final product.
科学研究应用
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, GSK503 has shown promising results as a potential treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. This compound has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, GSK503 has been investigated for its potential use in cardiovascular disease, as it has been shown to reduce the formation of arterial plaques in animal models.
属性
IUPAC Name |
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-6-16-9-13(10)17-14(18)12-4-2-3-11(7-12)8-15/h2-7,9H,8,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLUJMCAVJVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)


![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
